2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(phenylsulfonyl)acetaldehyde O-methyloxime
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Overview
Description
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(phenylsulfonyl)acetaldehyde O-methyloxime is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups, a phenylsulfonyl group, and an O-methyloxime functional group. Its distinct chemical properties make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(phenylsulfonyl)acetaldehyde O-methyloxime typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving chlorination and trifluoromethylation.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation reactions.
Formation of the Acetaldehyde O-methyloxime: The final step involves the formation of the acetaldehyde O-methyloxime through oximation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(phenylsulfonyl)acetaldehyde O-methyloxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine and trifluoromethyl groups on the pyridine ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(phenylsulfonyl)acetaldehyde O-methyloxime has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(phenylsulfonyl)acetaldehyde O-methyloxime exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors involved in various biochemical pathways. The compound’s unique structure allows it to modulate these targets, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(phenylsulfonyl)acetaldehyde: Lacks the O-methyloxime group.
2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(phenylsulfonyl)acetaldehyde O-ethyloxime: Contains an ethyloxime group instead of a methyloxime group.
Uniqueness
The presence of the O-methyloxime group in 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(phenylsulfonyl)acetaldehyde O-methyloxime imparts unique chemical properties, such as increased stability and specific reactivity, distinguishing it from similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(E)-2-(benzenesulfonyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxyethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N2O3S/c1-24-21-9-13(25(22,23)11-5-3-2-4-6-11)14-12(16)7-10(8-20-14)15(17,18)19/h2-9,13H,1H3/b21-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JINIHYZPNZXVIJ-ZVBGSRNCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C(C1=C(C=C(C=N1)C(F)(F)F)Cl)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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